![molecular formula C24H26N4O3S B2701979 5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 865659-61-6](/img/structure/B2701979.png)
5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one
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Description
5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Characterization
Research on compounds with similar structures to "5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one" has led to the development of synthetic routes that allow for the creation of various analogs with potential bioactive properties. For instance, Al-Omran et al. (2014) detailed a new route for synthesizing bisdimedone derivatives, showcasing the flexibility in synthesizing complex molecules for further biological evaluation (Al-Omran, Mohareb, & El-Khair, 2014).
Antimicrobial and Antifungal Activities
Rajkumar et al. (2014) explored the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating their potent in vitro antimicrobial activities, which underscores the importance of structural modifications in enhancing biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anti-Inflammatory and Analgesic Activities
Compounds related to "5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one" have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting their potential therapeutic applications. A study by Ahmed, Molvi, & Khan (2017) on novel imidazole derivatives showed significant in vitro and in vivo anti-inflammatory activities, suggesting their potential as therapeutic agents (Ahmed, Molvi, & Khan, 2017).
Anticancer and Antiangiogenic Activities
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, including structures similar to the query compound, demonstrating their inhibitory effects on tumor growth and angiogenesis in mouse models. This highlights the potential of such compounds in cancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16-4-3-5-17(2)22(16)27-10-8-26(9-11-27)14-28-23(29)19(25-24(28)32)12-18-6-7-20-21(13-18)31-15-30-20/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,25,32)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCVLWVGRUAEST-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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